molecular formula C16H14N2O3 B2592079 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one CAS No. 132982-03-7

2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one

Número de catálogo: B2592079
Número CAS: 132982-03-7
Peso molecular: 282.299
Clave InChI: QZYGERCWCIKOGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one (CAS 132982-03-7) is a specialized organic compound with a molecular formula of C16H14N2O3 and a molecular weight of 282.30 g/mol . This chemical features a quinazolinone core, a heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research for its diverse biological activities . The structure is further substituted at the 2-position with a 3,4-dimethoxyphenyl group, which can influence its electronic properties and interaction with biological targets. Quinazolinone derivatives are a widely studied class of compounds, often investigated for their potential hypnotic/sedative properties, among other pharmacological effects . Researchers utilize this and similar quinazolinone derivatives as key intermediates or building blocks in the synthesis of more complex molecules, as reference standards in analytical studies, and as core structures in the development of novel therapeutic agents. The presence of the dimethoxyphenyl moiety makes it a valuable candidate for structure-activity relationship (SAR) studies, particularly in the search for new compounds with antimicrobial or cytotoxic activities . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Propiedades

IUPAC Name

2-(3,4-dimethoxyphenyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-13-8-7-10(9-14(13)21-2)15-17-12-6-4-3-5-11(12)16(19)18-15/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYGERCWCIKOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with anthranilic acid, followed by cyclization. One common method involves the use of a catalyst such as FeCl3 and CuI in a solvent like N,N-Dimethylformamide (DMF) at elevated temperatures (around 110°C) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of quinazolinone derivatives. For instance, 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one has shown significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. Research indicates that this compound can inhibit cell growth by inducing apoptosis and disrupting cell cycle progression .

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against HIV-1. A study highlighted that quinazolinone derivatives can inhibit HIV-1 RNase H activity, which is crucial for viral replication. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance antiviral efficacy .

Antibacterial Effects

Quinazolinones have been reported to exhibit antibacterial activity against multi-drug resistant strains. The incorporation of silver nanoparticles with 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one has been shown to enhance its antibacterial properties significantly . This combination is particularly promising for developing new antimicrobial agents.

Synthetic Methodologies

The synthesis of 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one typically involves several steps:

  • Formation of the Quinazolinone Core : The initial step often includes the condensation of anthranilic acid with appropriate aldehydes or ketones.
  • Introduction of Methoxy Groups : Subsequent methylation reactions can introduce methoxy substituents onto the phenyl ring.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

This synthetic pathway allows for the modification of various substituents on the quinazolinone scaffold, enabling the exploration of structure-activity relationships.

Case Study 1: Anticancer Activity

A recent study evaluated a series of quinazolinone derivatives, including 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one, against several cancer cell lines. The results indicated that this compound exhibited potent cytotoxicity with IC50 values in the low micromolar range against breast cancer cells . The study concluded that further optimization could enhance its therapeutic index.

Case Study 2: Antiviral Efficacy

In another investigation focusing on antiviral activity, researchers synthesized various derivatives based on 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one and tested them against HIV-1. The most promising candidates showed submicromolar IC50 values against HIV-1 RNase H, indicating strong potential as antiviral agents .

Mecanismo De Acción

The mechanism of action of 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinases or other signaling molecules, leading to the modulation of cellular processes such as proliferation and apoptosis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison of 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one with structurally or functionally analogous compounds:

Structural and Functional Analogues

2-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one (3b) Substituents: 4-Chlorophenyl at position 2 and 3,4-dimethoxyphenyl at position 3. Synthesis: Prepared via microwave-assisted cyclization (77% yield).

2-(4-Hydroxybenzyl)quinazolin-4(3H)-one

  • Substituents : 4-Hydroxybenzyl at position 2.
  • Activity : Exhibited antiviral activity against tobacco mosaic virus (TMV) with an EC₅₀ of 100.80 mg/mL, less potent than its acetylated analogue (EC₅₀ = 41.77% inhibition). The hydroxyl group may reduce membrane permeability compared to methoxy substitutions .

3-(o-Methoxyphenyl)-2-(p-dimethylaminophenylchalconylaminoazetidinon-2'-yl)quinazolin-4(3H)-one Substituents: o-Methoxyphenyl at position 3 and a chalcone-azetidinone hybrid at position 2. Activity: Demonstrated superior anti-inflammatory activity (76% edema inhibition) compared to phenylbutazone (67%) in carrageenan-induced rat models, with lower ulcerogenic risk. The chalcone moiety enhances anti-inflammatory efficacy .

2-Methyl-4(3H)-quinazolinone and 2-Phenyl-4(3H)-quinazolinone Substituents: Methyl or phenyl groups at position 2. Activity: The 2-phenyl derivative showed higher analgesic activity (75% inhibition) than the 2-methyl analogue (68%) and standard drugs like aspirin (52%). Aromatic substituents at position 2 improve binding to pain receptors .

Activity-Specific Comparisons

  • Antiparkinsonian Activity: Thiazolidinone derivatives of quinazolinones with 3,4-dimethoxyphenyl groups (e.g., compound 39 in ) showed superior efficacy to azetidinone analogues. The target compound’s methoxy groups likely enhance dopamine receptor modulation .
  • Antioxidant Activity :
    2-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one outperforms 2-pentyl and thioxo derivatives (e.g., compound 13 in ) due to the radical-stabilizing effects of methoxy groups .

  • Antiproliferative Activity: Fluorine- or chlorine-substituted oxadiazole derivatives (e.g., compound 8k in ) exhibit IC₅₀ values in the nanomolar range against cancer cells, suggesting halogen atoms improve cytotoxicity. However, the target compound’s methoxy groups may prioritize neuroprotection over antiproliferation .

Table 1: Key Comparative Data

Compound Name Substituents Biological Activity Potency/Notes Reference
2-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one 3,4-Dimethoxyphenyl (position 2) Antiparkinsonian, Antioxidant 87% yield; significant in vivo efficacy
2-(4-Hydroxybenzyl)quinazolin-4(3H)-one 4-Hydroxybenzyl (position 2) Antiviral EC₅₀ = 100.80 mg/mL (TMV inhibition)
2-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one 4-Chlorophenyl (position 2), 3,4-dimethoxyphenyl (position 3) N/A 77% microwave-assisted yield
3-(o-Methoxyphenyl)-2-(p-dimethylaminophenylchalconyl...)quinazolin-4(3H)-one Chalcone-azetidinone hybrid (position 2) Anti-inflammatory 76% edema inhibition (vs. 67% for phenylbutazone)
2-Phenyl-4(3H)-quinazolinone Phenyl (position 2) Analgesic 75% inhibition (vs. 52% for aspirin)

Actividad Biológica

2-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to the quinazolinone family, which is known for its broad spectrum of biological activities. The synthesis of 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide derivatives with various aryl groups under controlled conditions. The resulting product has been characterized using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) to confirm its structure and purity .

Antibacterial Activity

Recent studies have demonstrated that 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one exhibits significant antibacterial properties. It has been tested against various strains of Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Case Study: Antibacterial Efficacy

A study highlighted the enhanced antibacterial activity of quinazolinone derivatives when conjugated with silver nanoparticles. Specifically, compounds QNZ 4 and QNZ 6 showed remarkable efficacy against multi-drug resistant bacteria, with minimal cytotoxicity towards human cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to bacterial cell membrane disruption .

Bacterial Strain Inhibition Zone (mm) Compound Tested
Escherichia coli K120QNZ 4
Streptococcus pyogenes18QNZ 6
Klebsiella pneumoniae15QNZ 6
Pseudomonas aeruginosa17QNZ 4

Anticancer Activity

The anticancer potential of 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one has also been extensively studied. Research indicates that this compound can inhibit the growth of several cancer cell lines by inducing cell cycle arrest.

The anticancer activity is primarily attributed to the inhibition of key regulatory proteins involved in cell proliferation. For instance, studies have shown that quinazolinone derivatives can induce G2/M phase arrest in cancer cells .

Case Study: Cytotoxicity Evaluation

In vitro tests revealed that the compound exhibited significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.0
HT-29 (Colon Cancer)10.5
PC3 (Prostate Cancer)10.0

These results suggest that modifications in the chemical structure can enhance the anticancer properties of quinazolinone derivatives .

Other Biological Activities

Beyond antibacterial and anticancer activities, quinazolinones have shown potential in various other pharmacological areas:

  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : Quinazolinones demonstrate antioxidant effects, which may contribute to their protective roles against oxidative stress-related diseases .
  • Anticonvulsant Properties : Certain derivatives have been evaluated for their anticonvulsant potential, indicating a broader therapeutic application .

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one?

The compound is typically synthesized via condensation of 2-aminobenzamide with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and methanol. The reaction proceeds under reflux, yielding the target compound as a white solid (85% yield). Key spectral data include:

  • ¹H NMR (DMSO-d₆) : δ 3.87 (6H, OCH₃), 7.12–8.14 (aromatic protons), 12.46 (NH).
  • LCMS : m/z 283.2 [M+H]⁺ .
    For reproducibility, ensure strict stoichiometric ratios (1:1 for aldehyde and 2-aminobenzamide) and monitor reaction progress via TLC.

Q. How is structural characterization performed for this compound?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and methoxy group integration.
  • Mass Spectrometry (LCMS) : Validates molecular weight and purity.
  • Melting Point Analysis : Lit. range 250–252°C; experimental mp 252–255°C indicates purity . Discrepancies >2°C suggest impurities, necessitating recrystallization (e.g., using methanol/water).

Q. What preliminary pharmacological activities have been reported?

While direct data on 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one are limited, structurally related quinazolinones exhibit:

  • Antimicrobial Activity : MIC values <50 µg/mL against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Anticonvulsant Effects : ED₅₀ values comparable to phenobarbital in MES/scPTZ rodent models .
    Screen this compound using standardized assays (e.g., CLSI guidelines for antimicrobial testing) to establish baseline activity.

Advanced Research Questions

Q. How can synthesis yields be optimized for scalable production?

Microwave-assisted synthesis (e.g., 300 W, 80°C) reduces reaction time from hours to minutes while improving yields (e.g., 92% vs. 85% conventional). Key parameters:

MethodTimeYield (%)
Conventional6–8 h85
Microwave20 min92
Optimize solvent polarity (e.g., DMF vs. MeOH) and catalyst loading (e.g., 5 mol% AcOH) .

Q. How to resolve discrepancies in reported melting points or spectral data?

Contradictions in mp or NMR signals may arise from:

  • Polymorphism : Recrystallize using different solvents (e.g., DMSO vs. EtOH).
  • Residual Solvents : Dry samples under vacuum (60°C, 24 h) and analyze via ¹H NMR (e.g., δ 2.5 ppm for DMSO).
    Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What structural modifications enhance biological activity?

Derivatization at positions 2 and 3 of the quinazolinone core improves potency:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity.
    • Bulky aryl groups (e.g., 3,4-dichlorophenyl) improve CNS penetration for anticonvulsants.
      Use Suzuki coupling or nucleophilic substitution to introduce diverse substituents .

Q. What mechanistic insights exist for its pharmacological effects?

Proposed mechanisms include:

  • Enzyme Inhibition : Binding to dihydrofolate reductase (DHFR) via hydrogen bonding with quinazolinone carbonyl.
  • Receptor Modulation : Antagonism of CXCR3 or NF-κB pathways, validated via luciferase reporter assays .
    Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins.

Q. How to address solubility challenges in in vitro assays?

The compound’s poor aqueous solubility (<0.1 mg/mL) can be mitigated by:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Pro-drug Design : Introduce phosphate or glycoside moieties at the 4-oxo position .

Q. What analytical methods detect degradation products?

  • HPLC-PDA : Use a C18 column (ACN/0.1% formic acid gradient) to monitor stability under stress conditions (heat, light, pH).
  • LC-MS/MS : Identify degradation products (e.g., demethylation of methoxy groups) .

Q. How to evaluate in vivo pharmacokinetics?

  • ADME Profiling : Assess plasma protein binding (equilibrium dialysis), metabolic stability (mouse liver microsomes), and permeability (Caco-2 monolayers).
  • Pharmacokinetic Parameters : For IV administration in rodents, calculate t₁/₂, Cₘₐₓ, and AUC using non-compartmental analysis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.